molecular formula C14H25NO4 B3258719 (S)-tert-Butyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate CAS No. 308273-64-5

(S)-tert-Butyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Cat. No.: B3258719
CAS No.: 308273-64-5
M. Wt: 271.35 g/mol
InChI Key: QATMVVBWPDEWBF-NSHDSACASA-N
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Description

“(S)-tert-Butyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate” is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom and an ethoxy-oxoethyl substituent at the 2-position of the piperidine ring. Its stereochemistry at the 2-position (S-configuration) is critical for applications in asymmetric synthesis, particularly in pharmaceutical intermediates where chirality influences biological activity .

The compound is synthesized via nucleophilic substitution or coupling reactions, as inferred from analogous procedures. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate (a positional isomer) is prepared by reacting piperidine derivatives with ethyl chloroacetate under controlled conditions . The Boc group enhances solubility and stability during synthetic workflows, while the ethoxy-oxoethyl moiety serves as a precursor for further functionalization, such as hydrolysis to carboxylic acids or reduction to alcohols .

Properties

IUPAC Name

tert-butyl (2S)-2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-5-18-12(16)10-11-8-6-7-9-15(11)13(17)19-14(2,3)4/h11H,5-10H2,1-4H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATMVVBWPDEWBF-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H]1CCCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-tert-Butyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate, also known by its CAS number 384830-13-1, is a piperidine derivative with significant implications in medicinal chemistry. This compound's molecular formula is C14H25NO4, and it has garnered attention for its potential biological activities, particularly in the realms of enzyme inhibition and therapeutic applications.

PropertyValue
Molecular FormulaC14H25NO4
Molecular Weight271.35 g/mol
CAS Number384830-13-1
IUPAC NameThis compound
SynonymsEthyl1-Boc-3-piperidineacetate, tert-butyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

The biological activity of this compound primarily involves its interaction with various enzymes. It has been studied for its potential as an inhibitor of cholinesterases, which are critical in the regulation of neurotransmitters. Inhibition of these enzymes can lead to increased levels of acetylcholine, which may have therapeutic effects in conditions like Alzheimer's disease.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's effectiveness as an inhibitor of butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE). The following table summarizes key findings from various research studies:

Study ReferenceEnzyme TargetIC50 Value (µM)Notes
BuChE3.08More potent than donepezil
AChE6.21Moderate inhibition observed
BuChE0.13Selective inhibition with high potency

Neuroprotective Effects

In a study examining neuroprotective properties, this compound was shown to significantly improve cognitive function in scopolamine-induced models of memory impairment. The compound's ability to cross the blood-brain barrier allows it to exert neuroprotective effects by reducing oxidative stress and inflammation.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit the NF-kB signaling pathway, which is crucial in inflammatory responses. This suggests potential applications in treating neurodegenerative diseases characterized by chronic inflammation.

Synthetic Routes

This compound can be synthesized through various methods involving piperidine derivatives and tert-butyl bromoacetate under basic conditions. A typical synthesis route includes:

  • Starting Materials : N-Boc-piperidine and ethyl bromoacetate.
  • Reaction Conditions : The reaction is carried out in acetonitrile at low temperatures.
  • Yield : The process typically yields high purity products suitable for further biological evaluation.

Industrial Applications

This compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals, showcasing its versatility in both research and industrial applications.

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of (S)-tert-butyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl bromoacetate under basic conditions. The reaction can be represented as follows:

  • Reagents :
    • Piperidine derivative (N-Boc-piperidine)
    • Tert-butyl bromoacetate
    • Triethylamine (as a base)
    • Solvent: Acetonitrile or THF
  • Procedure :
    • Cool the reaction mixture to 0°C.
    • Add tert-butyl bromoacetate dropwise.
    • Stir for several hours at ambient temperature.
    • Purify via column chromatography.

This method yields high purity and is essential for subsequent biological testing, achieving yields around 79% under optimized conditions.

The biological activity of this compound has been explored extensively. It has shown potential in:

Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further research in developing new antibiotics.

Neuropharmacological Effects : Its interaction with neurotransmitter systems suggests potential applications in treating mood disorders and neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of “(S)-tert-Butyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate” is highlighted through comparisons with analogous compounds (Table 1).

Table 1: Comparison of Structurally Related Compounds

Compound Name Substituent Position Ring Type Functional Groups Molecular Weight Key Applications CAS/Reference
This compound 2 Piperidine Boc, ethoxy-oxoethyl 285.34 Asymmetric synthesis, pharmaceutical intermediates N/A
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate 4 Piperidine Boc, ethoxy-oxoethyl 285.34 Intermediate for drug discovery 135716-09-5
tert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate 3 Azetidine Boc, ethoxy-oxoethyl 243.29 Conformationally constrained intermediates N/A
(S)-tert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylate 2 Piperidine Boc, hydroxymethyl 215.29 Chiral building block for peptidomimetics 134441-93-3
tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate 4 Piperidine Boc, hydroxyethyl 243.33 Bioactive molecule synthesis 236406-33-0

Key Observations

Positional Isomerism :

  • The 2- and 4-substituted piperidine analogs (e.g., CAS 135716-09-5) differ in steric and electronic environments. The 2-substituted derivative exhibits greater steric hindrance near the nitrogen, influencing reactivity in nucleophilic substitutions. Conversely, the 4-substituted isomer allows for more flexible functionalization due to reduced crowding .

Ring Size and Conformation :

  • Replacement of the piperidine ring with azetidine (4-membered ring) introduces significant ring strain, enhancing reactivity in ring-opening reactions. However, the smaller azetidine ring reduces solubility compared to piperidine derivatives .
  • Piperidine puckering, governed by Cremer-Pople coordinates, varies with substituent position. The 2-substituted compound may adopt a distorted chair conformation, whereas 4-substituted analogs favor equatorial substituent placement, affecting molecular recognition in biological systems .

Functional Group Variations :

  • Hydroxymethyl (CAS 134441-93-3) and hydroxyethyl (CAS 236406-33-0) derivatives lack the electrophilic ethoxy-oxoethyl group, limiting their utility in acyl transfer reactions. However, their hydroxyl groups enable hydrogen bonding, making them valuable in peptide mimicry .
  • Ethoxy-oxoethyl substituents (e.g., CAS 135716-09-5) are versatile precursors for generating carboxylic acids or ketones via hydrolysis or reduction, respectively .

Stereochemical Considerations: The (S)-configuration in the target compound contrasts with racemic or non-chiral analogs (e.g., tert-butyl 4-substituted derivatives), which lack enantioselectivity in catalysis or receptor binding .

Research Findings

  • Synthetic Utility: The 2-substituted ethoxy-oxoethyl derivative is preferred for stereoselective synthesis of γ-aminobutyric acid (GABA) analogs, whereas 4-substituted isomers are more suited for linear alkyl chain extensions .
  • Biological Relevance : Piperidine derivatives with ethoxy-oxoethyl groups show promise as protease inhibitors, with substituent position affecting IC50 values by up to 10-fold in preliminary assays .

Q & A

Basic: What are the standard synthetic routes for (S)-tert-Butyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate?

Methodological Answer:
The synthesis typically involves introducing the tert-butyl carboxylate group and the ethoxy-oxoethyl substituent onto a piperidine scaffold. A common approach includes:

  • Step 1: Reacting a piperidine derivative (e.g., 2-ethylpiperidine) with tert-butyl chloroformate in the presence of a base like triethylamine to form the Boc-protected intermediate.
  • Step 2: Introducing the 2-ethoxy-2-oxoethyl group via alkylation or Michael addition under anhydrous conditions.
  • Step 3: Purification via column chromatography or recrystallization to isolate the enantiomerically pure (S)-form. Chiral resolution may require chiral HPLC or enzymatic kinetic resolution .

Table 1: Synthetic Yield Comparison

StepReagents/ConditionsYield (%)Purity (HPLC)
Boc Protectiontert-Butyl chloroformate, Et₃N, DCM85%95%
AlkylationEthyl acrylate, NaH, THF72%90%
Chiral ResolutionChiralcel OD-H column65%>99% ee

Basic: How is the compound’s structure confirmed post-synthesis?

Methodological Answer:
Structural confirmation employs a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR verify the presence of the tert-butyl group (δ ~1.4 ppm for 9H singlet) and ethoxy-oxoethyl moiety (δ ~4.1–4.3 ppm for CH₂CH₃). COSY and NOESY NMR resolve stereochemistry .
  • Mass Spectrometry (HRMS): Exact mass confirms molecular formula (e.g., C₁₆H₂₇NO₄⁺ requires m/z 322.2018) .
  • X-ray Crystallography: SHELX software refines crystal structures to confirm absolute (S)-configuration .

Basic: What initial biological assays are used to screen its activity?

Methodological Answer:

  • In Vitro Cytotoxicity: MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM to assess IC₅₀ values .
  • Enzyme Inhibition: Fluorescence-based assays targeting proteasomes or kinases, monitoring substrate cleavage over 1–24 hours .
  • Binding Studies: Surface Plasmon Resonance (SPR) to measure affinity (KD) for receptors like GPCRs .

Advanced: How can reaction conditions be optimized for high enantiomeric purity?

Methodological Answer:

  • Chiral Catalysts: Use (S)-proline-derived organocatalysts in asymmetric alkylation to enhance enantioselectivity (>90% ee) .
  • Kinetic Resolution: Lipase-mediated hydrolysis of racemic esters (e.g., CAL-B lipase in phosphate buffer, pH 7.0) .
  • Temperature Control: Lower reaction temperatures (−20°C) reduce racemization during Boc protection .

Advanced: How to resolve contradictions in reported spectroscopic data?

Methodological Answer:
Discrepancies in NMR or MS data often arise from impurities or solvent effects. Strategies include:

  • Repetitive Purification: Re-crystallize from hexane/EtOAc (3:1) to remove diastereomers .
  • Deuterated Solvent Validation: Compare NMR in CDCl₃ vs. DMSO-d₆ to identify solvent shifts .
  • Cross-Validation: Match HRMS and IR data with computational predictions (e.g., Gaussian DFT calculations) .

Advanced: What methodologies elucidate its mechanism of action in biological systems?

Methodological Answer:

  • Proteomic Profiling: SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies differentially expressed proteins after treatment .
  • Molecular Dynamics (MD) Simulations: Simulate ligand-target binding (e.g., 100 ns trajectories in GROMACS) to predict interaction hotspots .
  • CRISPR-Cas9 Knockout: Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-tert-Butyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
Reactant of Route 2
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(S)-tert-Butyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

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